1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride

Medicinal Chemistry SAR Lipophilicity Optimization

The 2,4-difluorobenzyl/5-methyl substitution pattern on this triazole-4-amine scaffold is validated by EP2752411A1 as a sigma-1 receptor pharmacophore. The free C4 amine enables rapid parallel synthesis of amide, sulfonamide, and urea libraries without coupling reagents—unlike the carboxylic acid analog (CAS 1351847-63-6). The 2,4-difluoro arrangement offers distinct CYP450 profiles compared to the 2,6-isomer (rufinamide scaffold), making it essential for metabolic liability scaffold-hopping. Supplied as the hydrochloride salt at ≥95% purity for reproducible 50–500 mg library production. Ideal for CNS SAR exploration and kinase-focused library design.

Molecular Formula C10H11ClF2N4
Molecular Weight 260.67 g/mol
CAS No. 1803590-61-5
Cat. No. B1433480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride
CAS1803590-61-5
Molecular FormulaC10H11ClF2N4
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1CC2=C(C=C(C=C2)F)F)N.Cl
InChIInChI=1S/C10H10F2N4.ClH/c1-6-10(13)14-15-16(6)5-7-2-3-8(11)4-9(7)12;/h2-4H,5,13H2,1H3;1H
InChIKeyKEDQIJBRYBBVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,4-Difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride (CAS 1803590-61-5): A Fluorinated Triazole Scaffold for Medicinal Chemistry and Chemical Biology


1-[(2,4-Difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride (CAS 1803590-61-5) is a synthetic, fluorinated 1,2,3-triazole derivative supplied as the hydrochloride salt with a molecular weight of 260.67 g/mol and molecular formula C₁₀H₁₁ClF₂N₄ [1]. The compound features a 2,4-difluorobenzyl substituent at the N1 position, a methyl group at C5, and a primary amine at C4 of the triazole ring. Marketed by Biosynth as a 'versatile small molecule scaffold' , it serves as a key intermediate for generating focused libraries of 1,2,3-triazole-based bioactive molecules through further functionalization of the free 4-amine handle. The compound is typically offered at ≥95% purity [1].

Why 1-[(2,4-Difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride Cannot Be Replaced by Generic Triazole Analogs


The precise substitution pattern on this triazole scaffold—2,4-difluorobenzyl at N1, methyl at C5, and free amine at C4—cannot be interchanged with generic triazole analogs without altering critical physicochemical and pharmacological properties. The 2,4-difluorobenzyl group imparts distinct electronic effects and metabolic stability compared to the 2,6-difluorobenzyl isomer found in the anticonvulsant rufinamide scaffold [1]. The C5-methyl group differentiates this compound from the des-methyl analog (CAS 1513438-62-4), which lacks the steric bulk and lipophilicity contributed by the methyl substituent . The primary amine at C4 provides a nucleophilic handle for derivatization that is absent in the corresponding carboxylic acid analog (CAS 1351847-63-6) [2]. Even within the same patent class of 1,2,3-triazole-4-amine sigma receptor ligands (EP2752411A1), small variations in the benzyl substitution pattern or N1-alkyl group produce divergent receptor affinity profiles [3].

Quantitative Evidence Guide: 1-[(2,4-Difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride Differentiation Data


5-Methyl Substitution Confers Increased Lipophilicity and Steric Bulk vs. the Des-Methyl Analog (CAS 1513438-62-4)

The target compound contains a C5-methyl group absent in the des-methyl analog 1-(2,4-difluorobenzyl)-1H-1,2,3-triazol-4-amine (CAS 1513438-62-4). This methyl group increases molecular weight from 210.18 to 260.67 g/mol (free base comparison) and adds steric bulk adjacent to the 4-amine [1]. The increased lipophilicity and steric hindrance can modulate target binding, metabolic stability, and off-target selectivity in ways that the des-methyl analog cannot replicate.

Medicinal Chemistry SAR Lipophilicity Optimization

Free 4-Amine Handle Enables Direct Derivatization Without Pre-Activation, Unlike the Carboxylic Acid Analog (CAS 1351847-63-6)

The primary amine at the C4 position of the target compound permits direct nucleophilic derivatization (e.g., acylation, sulfonylation, reductive amination, urea formation) without the need for coupling reagents or pre-activation steps required by the corresponding carboxylic acid analog (CAS 1351847-63-6) [1]. In patent US20160221968, the des-methyl 4-amine analog is directly elaborated via amide bond formation with various carboxylic acids, demonstrating the synthetic utility of the free amine [2]. The carboxylic acid variant requires activation (e.g., HATU, EDC) for analogous amide couplings, adding a synthetic step and potential for racemization or side reactions.

Synthetic Chemistry Library Synthesis Amide Coupling

1,2,3-Triazole-4-amine Scaffold Is Validated for Sigma-1 Receptor Targeting (Patent-Class Evidence from EP2752411A1)

Patent EP2752411A1 (filed 07.01.2013) broadly claims 1,2,3-triazole-4-amine derivatives of general formula (I) as high-affinity sigma-1 receptor ligands for the treatment of pain, psychosis, and other CNS disorders [1]. While the specific target compound (CAS 1803590-61-5) is not explicitly claimed in this patent, its core scaffold—a 1-substituted-1H-1,2,3-triazol-4-amine—matches the general formula. The patent discloses that N1-benzyl substitution with halogenated phenyl groups (including fluoro-substituted) and small alkyl groups at C5 are preferred embodiments [1]. The free 4-amine is essential for receptor affinity modulation. Subsequent publications have validated triazole-based sigma-1 antagonists as preclinical candidates for pain with IC₅₀ values in the low nanomolar range [2].

Sigma Receptor CNS Drug Discovery Pain

2,4-Difluorobenzyl Substitution Pattern Provides Distinct Electronic Profile vs. 2,6-Difluorobenzyl Isomer (Rufinamide Scaffold)

The target compound bears a 2,4-difluorobenzyl group at N1, contrasting with the 2,6-difluorobenzyl substitution pattern present in the clinically approved anticonvulsant rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) [1]. The 2,4-difluoro pattern places fluorine atoms at different positions on the phenyl ring, altering both the electronic distribution (σ-meta fluorine effects vs. σ-ortho/para fluorine effects) and the metabolic vulnerability of the aromatic ring. The 2,6-difluoro substitution in rufinamide is known to block para-hydroxylation by CYP450 enzymes; the 2,4-difluoro pattern presents a different metabolic profile with potential for distinct CYP isoform interactions [2].

Fluorine Chemistry Metabolic Stability CYP Inhibition

Commercial Availability and Purity Specifications Support Reproducible Research Procurement

The target compound is commercially available from multiple reputable suppliers including Biosynth (Cat. DXC59061) and American Elements, with documented purity of ≥95% [1]. The hydrochloride salt form ensures defined stoichiometry and improved aqueous solubility for biological assays compared to the free base. In contrast, the des-methyl analog (CAS 1513438-62-4) is offered at 98% purity by Fluorochem (Cat. F698172) , and the carboxylic acid analog is typically offered at 95%+ by various vendors, but neither provides the identical scaffold for derivatization. The target compound's MDL number (MFCD28023652) and PubChem CID (86775411) enable unambiguous identification and cross-referencing across databases [1].

Chemical Procurement Quality Control Reproducibility

Best-Fit Application Scenarios for 1-[(2,4-Difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Discovery: Building Block for Pain and CNS Disorder Programs

The 1,2,3-triazole-4-amine scaffold is validated by EP2752411A1 as a sigma-1 receptor pharmacophore [1]. This compound provides the 2,4-difluorobenzyl/5-methyl substitution pattern for SAR exploration within this target class. The free amine enables direct elaboration into amides, sulfonamides, or ureas to probe sigma-1 vs. sigma-2 selectivity, as demonstrated by the preclinical sigma-1 antagonist candidates reported by Díaz et al. (2021) [2]. Research groups focused on non-opioid pain therapeutics or sigma receptor-mediated CNS indications should prioritize this scaffold over the des-methyl analog, which lacks the additional steric and lipophilic modulation provided by the C5-methyl group.

Focused Kinase Inhibitor Library Synthesis via Parallel Amide Derivatization

The primary 4-amine handle permits rapid parallel synthesis of amide libraries without pre-activation steps, in contrast to the carboxylic acid analog (CAS 1351847-63-6) which requires coupling reagents [3]. Patent US20160221968 demonstrates the direct acylation of the des-methyl 4-amine analog with diverse carboxylic acids [4]. Medicinal chemistry groups synthesizing kinase-focused libraries can use this compound as a central scaffold, leveraging the 2,4-difluorobenzyl group for hinge-binding interactions and the 5-methyl group for selectivity pocket occupation. The commercial availability of the hydrochloride salt with ≥95% purity from Biosynth supports reproducible library production at the 50-500 mg scale .

Fluorine-Containing Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The 2,4-difluorobenzyl substitution pattern distinguishes this compound from the more common 2,6-difluorobenzyl (rufinamide-type) scaffold, providing a distinct fluorine pharmacophore for fragment-based screening [5]. The molecular weight (260.67 g/mol) and TPSA (56.7 Ų) place it within favorable fragment-like property space [6]. The 2,4-difluoro arrangement may exhibit differential CYP450 inhibition profiles compared to the 2,6-isomer [5], making it valuable for scaffold-hopping exercises where metabolic liabilities of the rufinamide scaffold need to be addressed.

mGluR1 Allosteric Modulator Programs: Precedented Scaffold Elaboration Pathway

A closely related derivative—5-(1-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-2-isopropylisoindolin-1-one (BDBM50301804)—has been tested against human mGluR1, mGluR8, and mGluR2 receptors, with IC₅₀ >10,000 nM recorded in BindingDB [7]. While this compound itself shows low potency, the data confirm that the 2,4-difluorophenyl/5-methyl-triazole-4-amine scaffold can be elaborated into mGluR-active compounds. Groups targeting metabotropic glutamate receptors can procure this building block to explore alternative C4 substituents aimed at improving mGluR subtype potency and selectivity beyond the isoindolinone series.

Quote Request

Request a Quote for 1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.